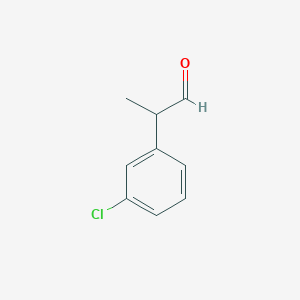

2-(3-Chlorophenyl)propanal

Description

2-(3-Chlorophenyl)propanal is an aromatic aldehyde featuring a chlorinated phenyl group attached to the second carbon of a propanal backbone. Its molecular formula is C₉H₉ClO, with a molecular weight of 168.62 g/mol. The compound’s structure combines the reactivity of an aldehyde group with the electron-withdrawing effects of the 3-chlorophenyl substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2-(3-chlorophenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJSAEGDLKRNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chlorophenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Another method involves the reduction of 2-(3-chlorophenyl)propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction converts the ketone group to an aldehyde group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in water or ethanol for hydroxylation; ammonia in ethanol for amination.

Major Products Formed

Oxidation: 2-(3-Chlorophenyl)propanoic acid.

Reduction: 2-(3-Chlorophenyl)propanol.

Substitution: 2-(3-Hydroxyphenyl)propanal, 2-(3-Aminophenyl)propanal, etc.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-(3-Chlorophenyl)propanal is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactivity, enabling the formation of complex molecules. This capability is particularly valuable in the pharmaceutical and agrochemical industries.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used to synthesize biologically active molecules for drug development. |

| Agrochemicals | Serves as a precursor in the production of pesticides and herbicides. |

Building Block for Bioactive Compounds

The compound acts as a building block for synthesizing biologically active molecules. Research indicates that derivatives of this compound exhibit potential therapeutic properties, including anti-inflammatory and anticancer activities.

Case Study: Anti-Cancer Activity

In a study assessing the anticancer potential of chlorinated aldehydes, derivatives of this compound were found to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This highlights its potential role in cancer therapeutics.

Medicinal Chemistry

Therapeutic Investigations

Research into the medicinal properties of this compound has shown promising results. Its derivatives are being investigated for their efficacy against various diseases:

- Anti-Inflammatory Properties : Studies suggest that certain derivatives can reduce inflammation markers in vitro.

- Anticancer Activities : As mentioned earlier, compounds derived from this compound have shown promise in inhibiting tumor growth.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals. Its unique properties allow it to serve as a precursor for advanced materials used in various applications.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Utilized in synthesizing high-performance materials for electronics and coatings. |

| Advanced Materials | Acts as a building block for polymers and composites with enhanced properties. |

Summary Table of Applications

| Application Field | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Enables complex molecule formation |

| Biology | Building block for bioactive compounds | Potential therapeutic effects |

| Medicine | Drug development and testing | Anti-inflammatory and anticancer properties |

| Industry | Production of specialty chemicals | High-performance material synthesis |

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)propanal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[2-(Trifluoromethyl)phenyl]propanal (CAS 376641-58-6)

This compound replaces the 3-chlorophenyl group with a 2-(trifluoromethyl)phenyl moiety. Key differences include:

- Electron-Withdrawing Effects : The trifluoromethyl (–CF₃) group is significantly more electron-withdrawing than chlorine, altering reactivity in nucleophilic additions or electrophilic substitutions.

- Applications : The –CF₃ group enhances metabolic stability in pharmaceuticals, making this derivative more suitable for bioactive molecule development compared to the chlorine variant .

- Physical Properties : The trifluoromethyl group increases molecular weight (C₁₀H₉F₃O, 202.18 g/mol) and lipophilicity, which may affect solubility and volatility.

| Property | 2-(3-Chlorophenyl)propanal | 3-[2-(Trifluoromethyl)phenyl]propanal |

|---|---|---|

| Molecular Formula | C₉H₉ClO | C₁₀H₉F₃O |

| Molecular Weight (g/mol) | 168.62 | 202.18 |

| Key Substituent | –Cl (3-position) | –CF₃ (2-position) |

| Reactivity | Moderate EWG influence | Strong EWG influence |

Methyl 3-(2-Chlorophenyl)-2-hydroxypropanoate (CAS 133373-32-7)

This ester derivative replaces the aldehyde group with a methyl ester and introduces a hydroxyl group. Key distinctions:

- Functional Group : The aldehyde’s electrophilic carbon is replaced by a hydroxyl-ester system, shifting reactivity toward ester hydrolysis or transesterification.

- Synthetic Utility : The hydroxyl group enables stereoselective synthesis, which is critical in chiral drug intermediates. The aldehyde form, by contrast, is more reactive in condensation reactions (e.g., forming hydrazones) .

Propanal (Plain Aldehyde)

Propanal (CH₃CH₂CHO) lacks the aromatic chlorophenyl group, leading to stark differences:

- Atmospheric Behavior : Propanal exhibits rapid atmospheric degradation with high volatility, while the 3-chlorophenyl group in this compound likely reduces volatility and enhances persistence due to increased molecular weight and aromatic stabilization .

- Chemical Stability : The chlorophenyl group may stabilize the aldehyde against oxidation compared to plain propanal.

Gaps and Limitations in Current Knowledge

- Direct Data Scarcity: No explicit studies on this compound’s physicochemical properties (e.g., boiling point, solubility) are available in the evidence. Predictions are based on substituent effects .

- Atmospheric Studies : Propanal’s atmospheric behavior (rapid degradation) is documented, but the chlorinated variant’s environmental impact remains unexplored .

Biological Activity

2-(3-Chlorophenyl)propanal, a compound with the molecular formula C9H9ClO, is recognized for its diverse biological activities. This aldehyde derivative is structurally characterized by a chlorophenyl group attached to a propanal backbone, which influences its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound can be synthesized through various methods, including the reaction of 3-chlorobenzaldehyde with propanal. Its chemical structure can be represented as follows:

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 168.62 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is influenced by its interaction with various molecular targets. It has been shown to act as an inhibitor in several enzymatic pathways, particularly those involving aldehyde dehydrogenases and cytochrome P450 enzymes. The presence of the chlorine atom on the phenyl ring enhances the compound's electrophilic character, allowing it to participate in nucleophilic attacks.

Pharmacological Applications

Research indicates that this compound exhibits potential pharmacological properties, including:

- Antidepressant Activity : Similar to bupropion, which is a well-known antidepressant, this compound may influence neurotransmitter levels by inhibiting neuronal uptake of norepinephrine and dopamine .

- Antimicrobial Properties : Studies have suggested that derivatives of chlorophenyl compounds exhibit antimicrobial activity against various bacterial strains .

Case Studies

- Antidepressant Effects : A study exploring the structure-activity relationship (SAR) of bupropion metabolites indicated that compounds similar to this compound could enhance mood regulation by modulating neurotransmitter dynamics .

- Antimicrobial Testing : Research conducted on chlorinated phenyl compounds demonstrated significant antibacterial activity against Mycobacterium tuberculosis, suggesting that this compound could possess similar effects .

Table 2: Toxicity Data Overview

| Endpoint | Result |

|---|---|

| LD50 (oral, rat) | Not established |

| Skin irritation | Low potential |

| Eye irritation | Moderate potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.